REACTION_CXSMILES
|
[C:1]([C:3](=[CH:7][C:8]1[CH:13]=[C:12]([S:14][CH3:15])[CH:11]=[CH:10][C:9]=1[N+:16]([O-])=O)[C:4]([NH2:6])=[O:5])#[N:2]>C(O)(=O)C.CN(C)C=O.[Fe]>[CH3:15][S:14][C:12]1[CH:13]=[C:8]2[C:9](=[CH:10][CH:11]=1)[N:16]=[C:1]([NH2:2])[C:3]([C:4]([NH2:6])=[O:5])=[CH:7]2 |f:1.2|
|
Name
|
|
Quantity
|
0.032 mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)N)=CC1=C(C=CC(=C1)SC)[N+](=O)[O-]
|
Name
|
acetic acid N,N-dimethylformamide
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
6.16 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred until the internal temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 95° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
completion of addition
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
WASH
|
Details
|
The iron residue is washed with hot acetic acid
|
Type
|
WASH
|
Details
|
the combined filtrate and wash solution
|
Type
|
ADDITION
|
Details
|
poured into IN hydrochloric acid (200 ml.) The hydrochloride salt which
|
Type
|
FILTRATION
|
Details
|
separates is filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot dilute aqueous sodium hydroxide
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
|
Smiles
|
CSC=1C=C2C=C(C(=NC2=CC1)N)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |